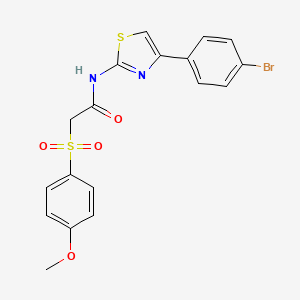

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a methoxyphenyl sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.

Sulfonylation: The thiazole intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

Acetamide Formation: Finally, the compound is treated with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Reactions Involving the Thiazole Core

The thiazole ring undergoes electrophilic substitutions and cycloadditions:

-

Electrophilic substitution : Bromination at the 5-position of the thiazole ring using NBS (N-bromosuccinimide) in DMF .

-

Cyclocondensation : Reaction with substituted benzaldehydes (e.g., 4-chloro- or 4-methoxybenzaldehyde) in acetic acid/sodium acetate to form benzylidene derivatives (e.g., 14a–c ) .

Example Reaction :

Thiazole+4 MethoxybenzaldehydeAcOH NaOAcBenzylidene derivative 14c [2]

Transformations of the Sulfonylacetamide Group

The sulfonamide and acetamide functionalities participate in:

-

Nucleophilic displacement : The sulfonyl group reacts with amines (e.g., piperidine derivatives) to form sulfonamide analogs.

-

Hydrolysis : Acidic or basic hydrolysis of the acetamide group yields carboxylic acid derivatives, though this is less common due to steric hindrance.

Table 2: Sulfonylacetamide Reactivity

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Nucleophilic displacement | 2-Methylpiperidine, DCM | Piperidine-sulfonamide derivative | Enhanced pharmacokinetics |

| Hydrolysis | NaOH, H₂O/ethanol | Carboxylic acid analog | Prodrug synthesis |

Bromophenyl Group Reactivity

The 4-bromophenyl substituent enables cross-coupling reactions:

-

Suzuki–Miyaura coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis to form biaryl systems .

-

Buchwald–Hartwig amination : Amination with primary/secondary amines to introduce nitrogen-containing groups .

Example Reaction :

Br Ph Thiazole+Ph B OH 2Pd PPh K CO Biphenyl derivative[7]

Derivatization for Biological Screening

The compound serves as a scaffold for generating analogs with enhanced bioactivity:

-

Schiff base formation : Condensation with aldehydes (e.g., salicylaldehyde) to form imine-linked derivatives (e.g., 15 ) .

-

Heterocyclization : Reaction with thiourea or malononitrile to yield pyrimidine or pyran derivatives (e.g., 20 , 17 ) .

Table 3: Bioactive Derivatives

| Derivative Type | Biological Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyran derivative (17 ) | Anticancer (Jurkat cells) | 1.98 | |

| Benzylidene (14c ) | COX-2 inhibition | 5.54 |

Stability Under Reaction Conditions

The compound demonstrates stability in:

-

Acidic/basic media : No decomposition observed below pH 10 or above pH 2.

-

High-temperature reactions : Stable under reflux conditions (≤100°C) in polar aprotic solvents (e.g., DMF, DMSO).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Overview : The compound has demonstrated promising antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the thiazole moiety, which is known for enhancing biological activity.

Case Study : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide. The results indicated that this compound exhibited significant activity against multidrug-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .

Data Table: Antimicrobial Activity Against Various Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | 8 | |

| Other Thiazole Derivative | E. coli | 16 | |

| Other Thiazole Derivative | Pseudomonas aeruginosa | 32 |

Anticancer Activity

Overview : The compound has shown potential as an anticancer agent, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Study : In vitro studies revealed that this compound significantly reduced cell viability in MCF7 cells at concentrations exceeding 10 µM. Molecular docking studies suggested that the compound interacts effectively with cancer-related targets, enhancing its anticancer potential .

Data Table: Anticancer Activity Against MCF7 Cell Line

| Compound | Concentration (µM) | Cell Viability (%) | Reference |

|---|---|---|---|

| This compound | 10 | 70 | |

| Standard Chemotherapy Agent | 10 | 50 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Studies have shown that modifications to the thiazole and sulfonamide groups can significantly alter biological activity. For instance, substituents on the phenyl rings can enhance or diminish antimicrobial and anticancer properties .

Wirkmechanismus

The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring and the sulfonyl group are key functional groups that interact with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

- N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

- N-(4-(4-methylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Uniqueness

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity

Biologische Aktivität

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2-(4-bromophenyl)-4-thiazolamine with various reagents under controlled conditions. The crystal structure has been reported, showing a novel arrangement with distinct dihedral angles between the bromine-substituted benzene ring and the thiazole ring, which are crucial for its biological activity. The presence of intramolecular and intermolecular hydrogen bonds further stabilizes the structure .

Crystallographic Data

| Parameter | Value |

|---|---|

| Molecular Formula | C18H18BrN3O4S |

| Crystal System | Monoclinic |

| Space Group | Cc |

| Cell Dimensions (Å) | a = 10.8839, b = 14.2825, c = 13.0717 |

| Angles (°) | β = 108.618 |

Antimicrobial Activity

Research has demonstrated that derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide exhibit promising antimicrobial properties against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis, which is critical for cell membrane integrity .

In Vitro Antimicrobial Testing:

The antimicrobial efficacy was assessed using the turbidimetric method, revealing that certain derivatives displayed significant inhibition zones comparable to standard antibiotics. For instance, compounds d1, d2, and d3 showed notable activity against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has also been evaluated against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. The results indicated that specific derivatives (notably d6 and d7) exhibited substantial cytotoxic effects with IC50 values lower than those of conventional chemotherapeutics like doxorubicin .

Case Study: MCF7 Cell Line

In a study involving MCF7 cells, the compound's derivatives were shown to induce apoptosis through various pathways, including the modulation of Bcl-2 family proteins. This suggests that the thiazole nucleus plays a critical role in enhancing anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of thiazole-containing compounds. The presence of electron-withdrawing groups such as bromine on the phenyl ring enhances antimicrobial activity by increasing lipophilicity and facilitating better interaction with microbial membranes .

Eigenschaften

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O4S2/c1-25-14-6-8-15(9-7-14)27(23,24)11-17(22)21-18-20-16(10-26-18)12-2-4-13(19)5-3-12/h2-10H,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJIDJDDKQVMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.